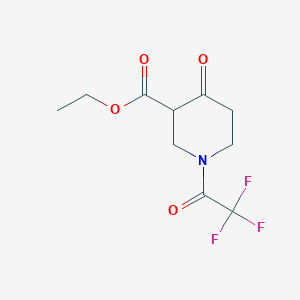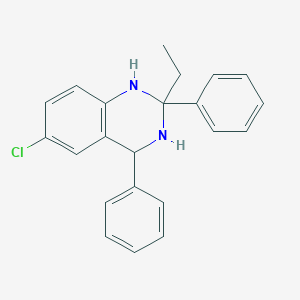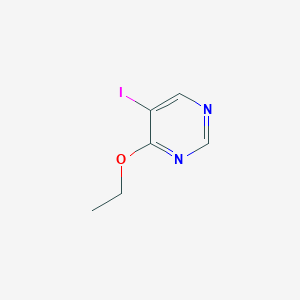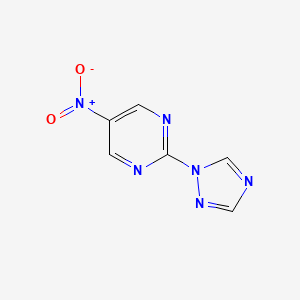
5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a nitro group at the 5-position and a 1H-1,2,4-triazol-1-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-(1H-1,2,4-triazol-1-yl)pyrimidine using a mixture of concentrated sulfuric acid and nitric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.
Industrial Production Methods
Industrial production of 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 5-amino-2-(1H-1,2,4-triazol-1-yl)pyrimidine.
Substitution: Various substituted triazole derivatives.
Oxidation: Oxidized triazole derivatives.
Scientific Research Applications
5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to the inhibition of microbial growth or the modulation of cellular pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can damage cellular components, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
5-nitro-1,2,4-triazole-3-one: Known for its high energy density and thermal stability.
3-nitro-1,2,4-triazole-5-one: Used as an insensitive high explosive with better thermal stability.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A novel energetic compound with heat-resistant properties.
Uniqueness
5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine is unique due to its combination of a pyrimidine ring with a triazole moiety, offering distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C6H4N6O2 |
|---|---|
Molecular Weight |
192.14 g/mol |
IUPAC Name |
5-nitro-2-(1,2,4-triazol-1-yl)pyrimidine |
InChI |
InChI=1S/C6H4N6O2/c13-12(14)5-1-8-6(9-2-5)11-4-7-3-10-11/h1-4H |
InChI Key |
IRDPGPPTRPSDTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)N2C=NC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


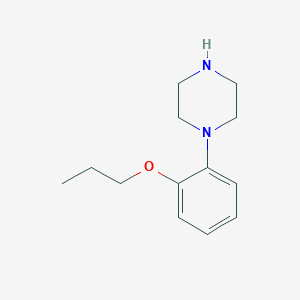

![3-[Methyl(oxan-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13889931.png)
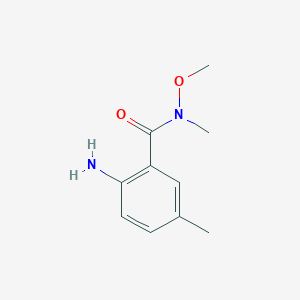
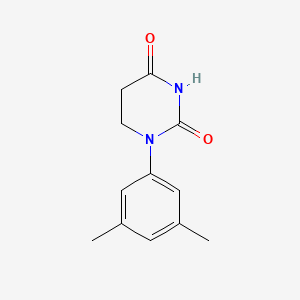


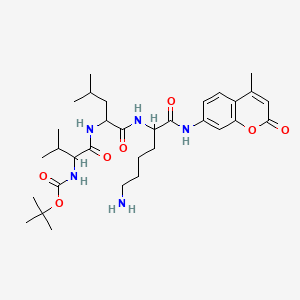
![[(2R,3R,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-YL]methyl pivalate](/img/structure/B13889974.png)

